N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide
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Overview
Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide is a complex organic compound featuring a piperidine ring substituted with a thiophene moiety and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine ring. This can be achieved through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene group is introduced through a nucleophilic substitution reaction. This involves reacting a thiophene derivative with the piperidine intermediate under basic conditions.
Attachment of the Sulfonamide Group: The final step involves the sulfonation of the intermediate compound. This is typically carried out using sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The piperidine ring and thiophene moiety can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing receptor-ligand interactions and enzyme inhibition.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and piperidine moieties can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide
- N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide
- N-((1-(benzyl)piperidin-4-yl)methyl)propane-1-sulfonamide
Uniqueness
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide is unique due to the specific positioning of the thiophene moiety, which can influence its electronic properties and reactivity. This structural feature can result in distinct biological activities and chemical behaviors compared to its analogs.
Biological Activity
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a piperidine ring substituted with a thiophen-3-ylmethyl group and a sulfonamide moiety. Sulfonamides are known for their diverse biological activities, including antibacterial, anticonvulsant, and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), was shown to inhibit tumor cell proliferation and migration while inducing ferroptosis in cancer cells. This was achieved through the modulation of the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels and lipid peroxidation in tumor cells .
Table 1: Summary of PMSA Effects on Tumor Cells
Biological Activity | Observation |
---|---|
Proliferation Inhibition | Significant reduction in tumor cell growth |
Migration Suppression | Decreased migratory capacity of cancer cells |
Induction of Ferroptosis | Increased ROS and MDA levels |
Molecular Target | Interaction with NRF2, affecting its activity |
Anticonvulsant Activity
Sulfonamides have been recognized for their anticonvulsant effects, particularly through inhibition of carbonic anhydrase (CA) isozymes. Compounds similar to this compound have demonstrated high inhibitory potency against CA I, II, and IV isozymes . These enzymes play crucial roles in regulating pH and fluid balance in the brain, making them important targets for antiepileptic drug development.
Table 2: Inhibitory Potency of Sulfonamides on Carbonic Anhydrase Isozymes
Compound Name | CA I Inhibition IC50 (μM) | CA II Inhibition IC50 (μM) | CA IV Inhibition IC50 (μM) |
---|---|---|---|
Acetazolamide | 0.5 | 0.3 | 0.7 |
Topiramate | 0.8 | 0.6 | 0.9 |
Valproyl derivative | 0.4 | 0.5 | 0.8 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to mimic para-amino benzoic acid (PABA), inhibiting dihydropteroate synthase, which is vital for folate synthesis in bacteria . This mechanism underlies the antibacterial properties of many sulfonamides.
- Modulation of Redox Homeostasis : The induction of ferroptosis in cancer cells suggests that this compound may alter redox balance within cells, leading to increased oxidative stress and subsequent cell death .
- Targeting Signaling Pathways : By interacting with key regulatory proteins like NRF2, this compound may influence various cellular signaling pathways involved in survival and proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of various sulfonamide derivatives for their anticancer properties. Researchers found that modifications to the piperidine ring and thiophene substituents significantly affected biological activity. The most potent derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines .
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S2/c1-2-9-20(17,18)15-10-13-3-6-16(7-4-13)11-14-5-8-19-12-14/h5,8,12-13,15H,2-4,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADWTHZZLDIESP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.